

The Impact of Sepantronium (YM155) on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sepantronium

Cat. No.: B1243752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepantronium bromide (YM155) is a potent anti-cancer agent initially identified as a survivin suppressant. However, extensive research has revealed a multifaceted mechanism of action that profoundly impacts cell cycle progression through various pathways. This technical guide provides an in-depth analysis of **Sepantronium**'s effects on the cell cycle, focusing on its role in inducing DNA damage, activating the DNA damage response (DDR), and ultimately leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the compound's activity, and visualizes the core signaling pathways involved.

Core Mechanisms of Action

Sepantronium's impact on the cell cycle is not solely dependent on its ability to suppress survivin. A significant body of evidence points to its function as a DNA-damaging agent, which in turn activates robust checkpoint signaling, leading to cell cycle arrest.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Induction of DNA Damage: The primary mode of action for **Sepantronium** in many cancer types is the induction of DNA double-strand breaks (DSBs).[\[3\]](#)[\[4\]](#) This genotoxic effect is largely attributed to two main mechanisms:

- Generation of Reactive Oxygen Species (ROS): **Sepantronium** can undergo redox cycling, leading to the production of ROS that cause oxidative DNA damage.[1][6]
- Topoisomerase Inhibition: **Sepantronium** has been shown to inhibit the enzymatic activity of topoisomerase II α , an enzyme critical for resolving DNA tangles during replication and transcription.[7] Inhibition of this enzyme leads to the accumulation of DSBs.
- Activation of the DNA Damage Response (DDR): The DNA damage induced by **Sepantronium** triggers a canonical DDR pathway. This involves the activation of the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively.[3][5][8][9][10][11] This signaling cascade leads to the phosphorylation of various effector proteins that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[3][4]
- Survivin Suppression: While not always the primary cytotoxic mechanism, **Sepantronium** does suppress the expression of survivin (BIRC5) at both the mRNA and protein levels.[7] Survivin is an inhibitor of apoptosis (IAP) protein that is typically overexpressed in cancer cells and plays a role in regulating mitosis and apoptosis.[12] Its downregulation can lower the threshold for apoptosis and may contribute to the overall anti-tumor activity of **Sepantronium**.

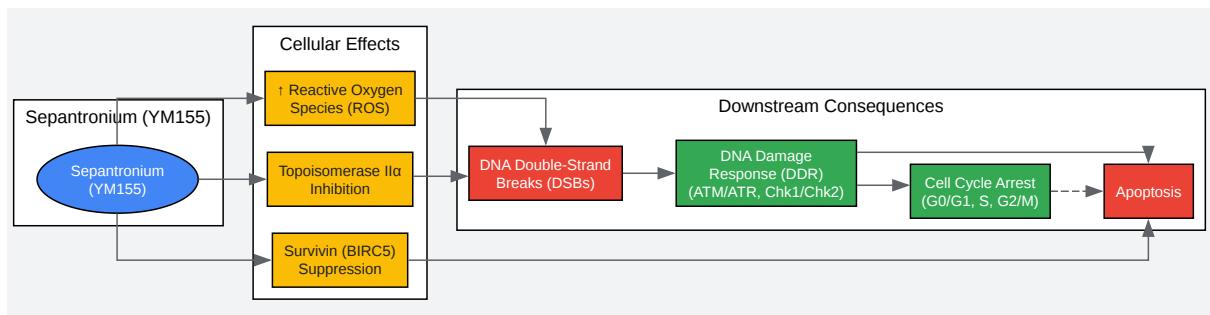
Quantitative Data on Sepantronium's Efficacy and Cell Cycle Impact

The following tables summarize the quantitative data on the efficacy of **Sepantronium** across various cancer cell lines and its specific effects on cell cycle phase distribution.

Table 1: IC50 Values of **Sepantronium** (YM155) in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
CHLA-255	Neuroblastoma	8
NGP	Neuroblastoma	9
SK-N-AS	Neuroblastoma	3.55
UKF-NB-3	Neuroblastoma	0.49
LAN-6	Neuroblastoma	248
SK-N-SH	Neuroblastoma	75
A2780	Ovarian Cancer	3.73
A2780/Taxol	Ovarian Cancer (Taxol-resistant)	321.31
MCF-7	Breast Cancer	40
MDA-MB-231	Breast Cancer	50
Cal-51	Breast Cancer	70

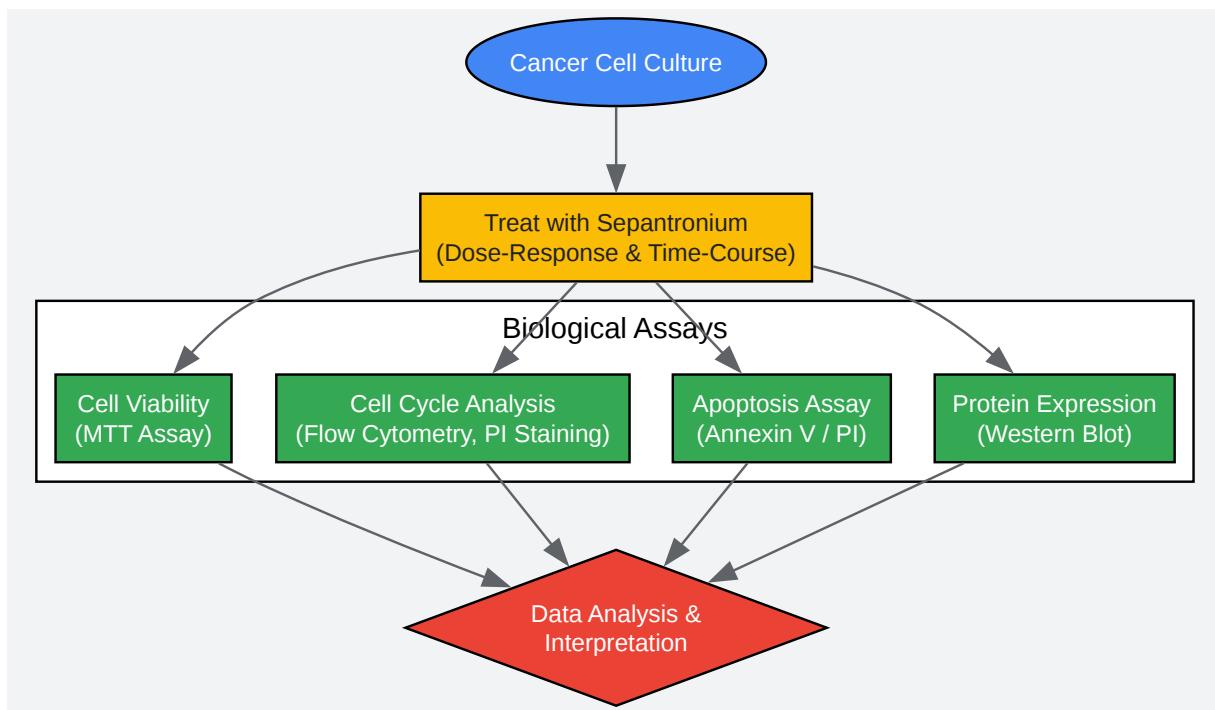
This table presents a selection of published IC50 values to illustrate the range of **Sepantronium**'s potency. Values can vary based on experimental conditions and duration of treatment.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)


Table 2: Effect of **Sepantronium** (YM155) on Cell Cycle Phase Distribution

Cell Line	Cancer Type	Treatment	% G0/G1	% S	% G2/M
SH-SY5Y	Neuroblastoma	Control	55	30	15
5 μ M YM155 (16h)	65	20	15		
KYSE410	Esophageal Squamous Cell Carcinoma	Control	60	25	15
YM155 (12h)	Decreased	Increased	-		
KYSE150	Esophageal Squamous Cell Carcinoma	Control	55	30	15
YM155 (12h)	Decreased	Increased	-		
A2780	Ovarian Cancer	Control	58	28	14
10 nM YM155 (48h)	68	20	12		
20 nM YM155 (48h)	75	15	10		
A2780/Taxol	Ovarian Cancer (Taxol-resistant)	Control	55	30	15
100 nM YM155 (48h)	65	22	13		
200 nM YM155 (48h)	72	18	10		

Data is compiled and approximated from published studies. Specific percentages can vary. The trend of G0/G1 or S phase arrest is a consistent finding.[2][7][14]


Signaling Pathways and Visualizations


The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **Sepantronium** and a general experimental workflow for its analysis.

[Click to download full resolution via product page](#)

Caption: Overview of **Sepantronium**'s multifaceted mechanism of action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sepantronium is a DNA damaging agent that synergizes with PLK1 inhibitor volasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF- κ B network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Impact of Sepantronium (YM155) on Cell Cycle Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243752#sepantronium-s-impact-on-cell-cycle-progression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com